molecular formula C11H16 B1606648 2-Methyleneadamantane CAS No. 875-72-9

2-Methyleneadamantane

Cat. No.: B1606648
CAS No.: 875-72-9
M. Wt: 148.24 g/mol
InChI Key: JTCQPLINQYIRDZ-UHFFFAOYSA-N
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Description

2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way

Molecular Mechanism

It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

2-Methyleneadamantane, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its efficacy against various cancer cell lines and its interaction with biological targets.

Chemical Structure and Synthesis

This compound is characterized by a unique bicyclic structure featuring a double bond at the 2-position of the adamantane framework. This structural modification can significantly influence its reactivity and biological properties. The synthesis typically involves methods such as nitrosochlorination and electrophilic addition reactions, allowing for modifications that enhance its biological activity .

Biological Activity Overview

Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7, T47D), prostate (PC3), and colon (Caco-2) cancer cells. For instance, at a concentration of 50 µM, significant cell viability inhibition was observed across multiple lines:

Cell LineViability Inhibition (%)
MCF789.85 ± 0.73
T47D87.06 ± 1.57
PC364.28 ± 2.78
Caco-285.22 ± 0.65

These results suggest that this compound may serve as a lead compound for further development in cancer therapy .

Mechanism of Action
The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and inhibition of angiogenesis in tumor cells. Studies have shown that compounds derived from adamantane can interact with key cellular pathways, potentially leading to programmed cell death in cancerous cells .

Study on Antiproliferative Effects

A study conducted on several adamantane derivatives, including this compound, assessed their antiproliferative effects on human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as effective anticancer agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with specific biological targets such as the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The docking results indicated favorable binding affinities, highlighting the compound's potential as an inhibitor in metabolic disorders .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These evaluations suggest that the compound possesses favorable characteristics for further development as a therapeutic agent, including good solubility and permeability profiles .

Scientific Research Applications

Introduction to 2-Methyleneadamantane

This compound is a compound derived from adamantane, characterized by the presence of a double bond at the 2-position of the adamantane structure. This unique configuration imparts distinct chemical properties, making it a subject of interest in various scientific fields, particularly in organic chemistry and materials science. The applications of this compound span across drug discovery, materials development, and chemical synthesis.

Drug Discovery and Medicinal Chemistry

This compound has been explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. For instance, studies have indicated that derivatives of this compound can exhibit significant interactions with biological targets, making them candidates for further pharmacological evaluation .

Case Study: Antiviral Activity

Research has demonstrated that certain derivatives of this compound possess antiviral properties. These compounds have been tested against various viral strains, showing promising results in inhibiting viral replication. The mechanism of action is believed to involve interference with viral entry or replication processes, although further studies are required to elucidate specific pathways .

Material Science

In materials science, this compound has been utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo polymerization reactions makes it a valuable precursor for creating functionalized polymer networks.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp~120°C
Thermal StabilityHigh
Solubility in SolventsVaries (polar/non-polar)

These polymers are being investigated for applications in coatings, adhesives, and biomedical devices due to their enhanced thermal stability and mechanical properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex organic molecules through various reactions such as cycloadditions and rearrangements. For example, the dimerization of this compound can lead to the formation of novel compounds with potential industrial applications .

Case Study: Dimerization Reactions

A notable study focused on the dimerization pathways of this compound revealed that varying reaction conditions could significantly influence the product distribution. This insight is crucial for optimizing synthetic routes in industrial applications where specific product characteristics are desired .

Supramolecular Chemistry

Recent advancements in supramolecular chemistry have highlighted the role of compounds like this compound in developing macrocyclic receptors. These receptors can selectively bind small molecules and biomacromolecules, which is essential for applications in biosensing and drug delivery systems .

Table 2: Applications of Macrocyclic Receptors Involving this compound

ApplicationDescription
BiosensingDetection of biomolecules using receptor binding
Drug DeliveryTargeted delivery systems utilizing receptor selectivity
ImagingEnhancing imaging techniques through selective binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyleneadamantane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves acid-catalyzed reactions. For example, Tosoh Corporation describes a method using sulfuric acid in toluene at 20°C, where this compound is reacted with acrylic acid to form 2-methyl-2-adamantyl acrylate (MAAC) in a 3-hour dropwise addition . Yield optimization requires strict temperature control (<25°C) and inert atmospheres (e.g., nitrogen purging) to prevent side reactions. Key variables include catalyst concentration (e.g., 1 mol% H₂SO₄) and stoichiometric ratios (e.g., 1.2:1 molar ratio of this compound to acrylic acid). Post-synthesis purification via distillation or column chromatography is critical to isolate the product.

Q. How can researchers characterize this compound structurally and ensure purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. Reference data from Tosoh Corporation reports a molecular ion peak at m/z 288 (M⁺) in MS . Purity validation requires Gas Chromatography (GC) with flame ionization detection (FID) or High-Performance Liquid Chromatography (HPLC). For hygroscopic samples, Karl Fischer titration is recommended to quantify water content .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : this compound is hygroscopic and degrades upon exposure to moisture or oxidizing agents. Storage recommendations include airtight containers under inert gas (argon/nitrogen) at temperatures below 4°C. Thermogravimetric Analysis (TGA) can assess decomposition thresholds, while periodic GC-MS checks monitor degradation byproducts like CO or CO₂ .

Advanced Research Questions

Q. How does this compound participate in Lewis acid-catalyzed reactions, and what mechanistic insights exist?

  • Methodological Answer : In SnCl₄-catalyzed reactions, this compound reacts with triethylsilylperoxyacetals to form peroxycarbenium intermediates, yielding spirocyclic peroxides (e.g., 40% yield for adamantane-2-spiro-3',8'-methoxycarbonylmethyl-1',2'-dioxa-spiro[4.5]decane). Mechanistic studies suggest a stepwise process involving carbocation stabilization by the adamantane framework . Computational studies (DFT) can model transition states to validate proposed pathways.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, cis/trans isomerism in ozonide derivatives (e.g., 1,2-dioxolanes) can be resolved using NOESY experiments . Cross-referencing with NIST Chemistry WebBook or peer-reviewed databases ensures alignment with published spectra . For ambiguous cases, X-ray crystallography provides definitive structural confirmation.

Q. How can researchers design experiments to study the environmental and toxicological impacts of this compound?

  • Methodological Answer : Follow OECD guidelines for ecotoxicology:

  • Aquatic toxicity : Use Daphnia magna or zebrafish models to assess LC₅₀ values.
  • Biodegradation : Employ closed-bottle tests with activated sludge to measure half-life under aerobic conditions.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential.
    Safety Data Sheets (SDS) recommend respiratory protection (EN 143-certified masks) and fume hoods during handling due to potential sulfur oxide emissions .

Q. Data Presentation and Analysis

Q. What are best practices for presenting synthetic and analytical data in publications?

  • Methodological Answer :

  • Tables : Include reaction parameters (temperature, catalyst, yield), spectroscopic data (δ values in NMR, m/z in MS), and purity metrics (GC retention times, % area).
  • Figures : Use reaction schemes (e.g., SnCl₄-catalyzed pathways ) and chromatograms (GC/HPLC) with annotated peaks.
  • Supplementary Materials : Provide raw datasets (e.g., NMR FID files) in repositories like Zenodo for reproducibility. Follow ICMJE standards for chemical documentation, including CAS numbers and supplier details .

Q. How should researchers address non-reproducible yields in this compound synthesis?

  • Methodological Answer : Conduct a root-cause analysis:

  • Variable screening : Use Design of Experiments (DoE) to test factors like humidity, catalyst age, and mixing efficiency.
  • Quality control : Implement in-process analytics (e.g., inline FTIR to monitor reaction progression).
  • Error reporting : Quantify uncertainties using standard deviations across triplicate runs and document outliers in supplementary logs .

Properties

IUPAC Name

2-methylideneadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCQPLINQYIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236366
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-72-9
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One liter flask equipped with a Dean-Stark condenser was charged-with 166.3 g (1.0 mol) of 2-methyl-2-adamantanol (supplied by Sigma-Aldrich Co.), 2.0 g (20 mmol) of sulfuric acid and 500 g of toluene. The content was heated to the solvent reflux temperature. While toluene and water produced through the reaction were collected as an azeotrope by the Dean-Stark condenser, the reaction mixture was refluxed for 2 hours. After completion of the reaction, the catalyst was removed by washing the reaction mixture with water and the obtained organic phase was concentrated to dryness to give 152.5 g of white solid 2-methyleneadamantane (purity: 99.0%, yield: 98.0%).
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Synthesis routes and methods II

Procedure details

A reaction, a post-treatment, etc. were conducted in the same operation as in Example 16 except that no magnesium sulfate was used, hexane was used as a solvent, and the reaction was conducted at a refluxing temperature for 3 hours. 1.0 g of a crude product was obtained. However, the yield of 2-methyl-2-adamantyl methacrylate was 31%, the raw material adamantanol remained by 22%, and 2-methyleneadamantane was formed by 46%.
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Synthesis routes and methods III

Procedure details

A reaction was conducted at a refluxing temperature for 3 hours using no magnesium sulfate but using a Dean-Stark dehydrating apparatus. Toluene was used as a solvent. The other operating conditions were the same as in Example 16, and a reaction, a post-treatment, etc. were conducted. 1.0 g of a crude product was obtained. However, the purity of 2-methyl-2-adamantyl methacrylate in the crude product was 15% and 2-methyleneadamantane was formed by 80%.
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Synthesis routes and methods IV

Procedure details

To a suspension of methyltriphenylphosphonium bromide (14 g; 39.17 mmol) in 100 ml of ether cooled to 0° C. under argon was added dropwise n-butyllithium (2.51 g; 39.17 mmol) in hexane (15.7 mml). An ice-bath was removed and the mixture was allowed to react at room temperature for 2 hours. After cooling the reaction mixture to 0° C., a suspension of 5.35 g (35.61 mmol) of 2-adamantanone in ether (25 ml) was added and the mixture was stirred at room temperature for 2 hours. Acetone was added to decompose the phosphonium salt, the reaction mixture was filtered and the residue was washed with ether. The combined organic layer was distilled in vacuo and the residue was redissolved in ether and cooled to 0° C. to yield 3.5 g (66.4%) of 2-methylene-adamantane (see J. Org. Chem. 1985, 54, 1375) (Formula III: R2 =R3 =H; R4 and R5 together are adamantanyl), as a low melting solid.
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Retrosynthesis Analysis

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